molecular formula C12H13N3O4S B4181530 N-[4-(aminosulfonyl)benzyl]-5-methyl-3-isoxazolecarboxamide

N-[4-(aminosulfonyl)benzyl]-5-methyl-3-isoxazolecarboxamide

Cat. No. B4181530
M. Wt: 295.32 g/mol
InChI Key: IBNYNGINIDLAKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)benzyl]-5-methyl-3-isoxazolecarboxamide, also known as KN-93, is a small molecule inhibitor that has been widely used in scientific research to study the role of calcium/calmodulin-dependent protein kinase II (CaMKII) in various physiological and pathological processes.

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)benzyl]-5-methyl-3-isoxazolecarboxamide involves the inhibition of CaMKII activity by binding to the calmodulin-binding domain of CaMKII. CaMKII is a multifunctional protein kinase that is activated by the binding of calcium/calmodulin. Once activated, CaMKII autophosphorylates at Thr286, which leads to the sustained activation of CaMKII even after the dissociation of calcium/calmodulin. This sustained activation of CaMKII has been implicated in various physiological and pathological processes, including learning and memory, synaptic plasticity, cardiac hypertrophy, and cancer. N-[4-(aminosulfonyl)benzyl]-5-methyl-3-isoxazolecarboxamide prevents the autophosphorylation of CaMKII by binding to the calmodulin-binding domain of CaMKII, thereby inhibiting its activity and downstream signaling pathways.
Biochemical and physiological effects:
N-[4-(aminosulfonyl)benzyl]-5-methyl-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of CaMKII activity, the modulation of synaptic plasticity, the prevention of cardiac hypertrophy, and the inhibition of cancer cell proliferation. N-[4-(aminosulfonyl)benzyl]-5-methyl-3-isoxazolecarboxamide has also been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(aminosulfonyl)benzyl]-5-methyl-3-isoxazolecarboxamide in lab experiments is its high specificity for CaMKII inhibition. N-[4-(aminosulfonyl)benzyl]-5-methyl-3-isoxazolecarboxamide has been shown to have minimal off-target effects and does not inhibit other protein kinases at concentrations used for CaMKII inhibition. However, one of the limitations of using N-[4-(aminosulfonyl)benzyl]-5-methyl-3-isoxazolecarboxamide in lab experiments is its poor solubility in aqueous solutions, which can limit its use in certain experimental systems. N-[4-(aminosulfonyl)benzyl]-5-methyl-3-isoxazolecarboxamide also has a relatively short half-life, which can limit its effectiveness in long-term experiments.

Future Directions

There are several future directions for the use of N-[4-(aminosulfonyl)benzyl]-5-methyl-3-isoxazolecarboxamide in scientific research. One direction is the development of more potent and selective CaMKII inhibitors that can overcome the limitations of N-[4-(aminosulfonyl)benzyl]-5-methyl-3-isoxazolecarboxamide. Another direction is the use of N-[4-(aminosulfonyl)benzyl]-5-methyl-3-isoxazolecarboxamide in combination with other inhibitors or drugs to study the synergistic effects of CaMKII inhibition in various physiological and pathological processes. Finally, the use of N-[4-(aminosulfonyl)benzyl]-5-methyl-3-isoxazolecarboxamide in animal models of human diseases, such as Alzheimer's disease, Parkinson's disease, and cancer, could provide valuable insights into the role of CaMKII in these diseases and the potential therapeutic applications of CaMKII inhibitors.

Scientific Research Applications

N-[4-(aminosulfonyl)benzyl]-5-methyl-3-isoxazolecarboxamide has been widely used in scientific research to study the role of CaMKII in various physiological and pathological processes, including learning and memory, synaptic plasticity, cardiac hypertrophy, and cancer. N-[4-(aminosulfonyl)benzyl]-5-methyl-3-isoxazolecarboxamide inhibits CaMKII activity by binding to the calmodulin-binding domain of CaMKII, thereby preventing the autophosphorylation of CaMKII and the subsequent activation of downstream signaling pathways.

properties

IUPAC Name

5-methyl-N-[(4-sulfamoylphenyl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-8-6-11(15-19-8)12(16)14-7-9-2-4-10(5-3-9)20(13,17)18/h2-6H,7H2,1H3,(H,14,16)(H2,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNYNGINIDLAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(4-sulfamoylbenzyl)-1,2-oxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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